2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol physical properties
2-(2H-Benzothiazol-2-yl)-6-(dodecyl)-4-methylphenol physical properties
An In-depth Technical Guide to the Physical Properties of 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining a Key UV Absorber
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol, identified by its CAS Number 125304-04-3 , is a high-performance ultraviolet light absorber (UVA) belonging to the hydroxyphenyl benzotriazole class of stabilizers.[1][2][3] It is commercially recognized under trade names such as Tinuvin® 571 and PowerSorb™ 571.[4][5] This technical guide provides an in-depth analysis of its core physical properties, the methodologies for their determination, and the scientific rationale behind these experimental choices, tailored for researchers and professionals in materials science and drug development.
A notable point of clarification pertains to its chemical nomenclature. While occasionally referred to as a "benzothiazole" derivative in some databases, the CAS number, molecular formula (C25H35N3O), and extensive manufacturer literature definitively identify the heterocyclic moiety as benzotriazole .[1][4] This distinction is critical as the benzotriazole structure is fundamental to its mechanism of action.
The primary function of this molecule is to protect organic substrates—such as plastics, coatings, and adhesives—from degradation caused by exposure to UV radiation.[5][6][7] It achieves this by absorbing harmful UV light and dissipating the energy as harmless thermal energy, thereby preventing the photo-oxidation that leads to color change, cracking, and loss of mechanical integrity in materials.[8][9]
Part 1: Core Physical and Chemical Properties
A significant discrepancy exists in publicly available data regarding the physical state of this compound. While some chemical aggregators list a melting point above 350 °C, suggesting a solid, this is contradicted by definitive technical data sheets from manufacturers like BASF and Tintoll, which classify the material as a yellow liquid at ambient temperatures.[4][5][6] The liquid form is consistent with the presence of a long, branched dodecyl alkyl chain, which disrupts intermolecular packing and lowers the melting point. For the purposes of this guide and all practical applications, 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol should be considered a liquid.
The following table summarizes its key physical properties based on the most reliable sources.
| Property | Value | Source(s) |
| CAS Number | 125304-04-3 | [1][2][3] |
| Molecular Formula | C25H35N3O | [1][4] |
| Molecular Weight | 393.56 g/mol | [1][2][10] |
| Appearance | Yellow Liquid | [4] |
| Density | 0.911 g/mL at 25 °C | [2][10][11][12] |
| Refractive Index | n20/D 1.574 | [2][12] |
| Volatility | Low | [4][7][13] |
| Water Solubility | Insoluble | |
| Solvent Solubility | Highly soluble in many organic solvents, monomers, and intermediates. | [4][13] |
Part 2: Structure-Property Relationships and Mechanism of Action
The efficacy of a UV absorber is intrinsically linked to its physical properties, which are dictated by its molecular structure.
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UV Absorption: The core 2-(2'-hydroxyphenyl)benzotriazole structure is the functional chromophore. Upon absorbing a UV photon, the molecule undergoes a rapid, reversible intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the triazole ring. This excited-state keto-tautomer then relaxes back to its ground state via non-radiative decay, releasing the energy as heat. This efficient cycle allows the molecule to dissipate large amounts of UV energy without degrading itself or the host material.[9]
-
Liquidity and Compatibility: The long, C12 dodecyl chain is a critical structural feature. It acts as a "solubilizing" group, preventing crystallization and rendering the compound a liquid. This ensures excellent miscibility with a wide range of organic polymers and solvents.[14][15] High compatibility is essential for an additive, as it prevents phase separation, "blooming" (migration to the surface), and loss of optical clarity in the final product.[14]
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Low Volatility: The relatively high molecular weight (393.56 g/mol ) and the dodecyl tail contribute to the compound's low vapor pressure.[7][13] This is a crucial attribute for materials that are processed at high temperatures, such as in extrusion or injection molding, ensuring the stabilizer is not lost during manufacturing.[16]
Part 3: Methodologies for Physical Property Characterization
To ensure scientific integrity, every protocol must be a self-validating system. The following sections describe detailed, step-by-step methodologies for characterizing the key physical properties of this liquid UV absorber.
Thermal Stability Assessment via Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA is essential for determining the thermal stability and decomposition profile of a polymer additive. This data confirms the maximum processing temperature the material can withstand without significant mass loss, a critical parameter for its application in polymer processing. A nitrogen atmosphere is used to study the inherent thermal decomposition, preventing oxidative reactions that would occur in air.
Detailed Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the liquid 2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol into a ceramic or platinum TGA pan.
-
Atmosphere and Flow Rate: Purge the TGA furnace with high-purity nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes prior to the run to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. The 10 °C/min rate is a standard condition that provides a good balance between resolution and experimental time.[17]
-
-
Data Analysis:
-
Plot the sample mass (%) as a function of temperature.
-
Determine the onset of decomposition (T_onset), typically defined as the temperature at which 5% mass loss occurs (T_d5). This value represents the upper limit for processing temperatures.
-
The resulting TGA curve provides a quantitative measure of the additive's volatility and thermal stability.[18]
-
Visualization of TGA Workflow:
UV-Visible Absorbance Characterization
Expertise & Rationale: The primary function of a UVA is defined by its ability to absorb UV light. UV-Vis spectroscopy is the definitive technique to quantify this property. It measures the wavelengths at which the molecule absorbs light and the intensity of that absorption. The resulting spectrum, particularly the wavelength of maximum absorbance (λ_max), confirms its suitability for protecting materials from specific ranges of UV radiation. A non-polar solvent like cyclohexane is often chosen because its UV cutoff is low (~210 nm) and it minimizes solute-solvent interactions that could shift the absorbance peaks.
Detailed Protocol:
-
Solution Preparation:
-
Accurately prepare a stock solution of the UVA in a suitable spectroscopic-grade solvent (e.g., cyclohexane or chloroform) at a concentration of ~100 mg/L.
-
From the stock solution, prepare a dilute solution (e.g., 10 mg/L) to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a matched pair of quartz cuvettes (1 cm path length) with the pure solvent.
-
Perform a baseline correction across the desired wavelength range (e.g., 250 nm to 500 nm) to zero the instrument.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the dilute UVA solution before filling it with the solution.
-
Place the sample cuvette in the sample beam path and the solvent-filled reference cuvette in the reference path.
-
Scan the sample from 500 nm down to 250 nm.
-
-
Data Analysis:
-
Plot absorbance versus wavelength.
-
Identify the wavelength(s) of maximum absorbance (λ_max). For hydroxyphenyl benzotriazoles, strong absorption is expected in the 300-400 nm range.[9]
-
Crucially, confirm that absorbance is minimal to zero above 400 nm to ensure the additive does not impart color to the final product.[17]
-
Visualization of UV-Vis Spectroscopy Workflow:
Solubility and Polymer Compatibility Assessment
Expertise & Rationale: The practical utility of an additive hinges on its solubility and compatibility within the target polymer matrix.[14][15] A simple visual assessment protocol can rapidly screen for solubility in various solvents. For polymer compatibility, a film-casting method provides direct evidence of miscibility. Any haziness or surface blooming in the final film indicates poor compatibility. This validation is crucial for predicting the long-term performance and optical properties of the stabilized material.
Detailed Protocol:
-
Solvent Solubility Screening:
-
To a series of vials, add 1 mL of various solvents relevant to potential applications (e.g., toluene, ethyl acetate, acetone, isopropanol).
-
Add the liquid UVA dropwise with stirring until a concentration of 5% w/v is reached.
-
Let the solutions stand for 1 hour at room temperature.
-
Visually inspect for clarity. A clear, single-phase solution indicates solubility. Cloudiness or phase separation indicates insolubility or limited solubility.
-
-
Polymer Compatibility (Film Casting):
-
Select a host polymer (e.g., polymethyl methacrylate - PMMA). Dissolve 1g of PMMA in 10 mL of a suitable solvent (e.g., toluene) to create a 10% solution.
-
Prepare two identical polymer solutions.
-
To one solution, add the UVA to achieve a concentration of 2% relative to the polymer weight (i.e., add 20 mg of the UVA). The other solution will serve as the control.
-
Stir both solutions until homogeneous.
-
Cast each solution onto a clean glass slide using a doctor blade to ensure uniform thickness.
-
Allow the solvent to evaporate completely in a ventilated hood.
-
-
Analysis:
-
Visually and microscopically compare the clarity of the two films. The film containing the UVA should be as clear as the control film.
-
Any observed haze, opacity, or crystalline structures on the surface indicates poor compatibility.
-
Visualization of Compatibility Workflow:
Conclusion
2-(2H-Benzotriazol-2-yl)-6-(dodecyl)-4-methylphenol (CAS 125304-04-3) is a liquid UV absorber whose physical properties are optimally tailored for its function as a material stabilizer. Its liquid state, low volatility, and high solubility—all conferred by the dodecyl side chain—ensure excellent compatibility and permanence in a wide array of organic media. Its benzotriazole core provides an efficient mechanism for dissipating UV radiation with minimal degradation. A thorough understanding and accurate characterization of these physical properties, using the robust methodologies detailed herein, are paramount for researchers developing long-lasting polymers, coatings, and light-sensitive formulations.
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